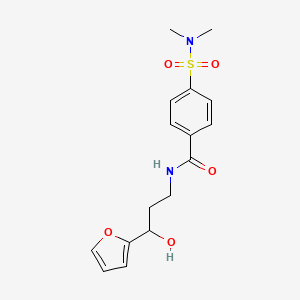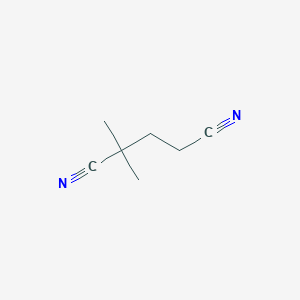
2,2-Dimethylpentanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethylpentanedinitrile is a chemical compound with the CAS Number: 22247-63-8 . It has a molecular weight of 122.17 and its IUPAC name is 2,2-dimethylpentanedinitrile . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of 2,2-Dimethylpentanedinitrile is represented by the formula C7H10N2 . The InChI code for this compound is 1S/C7H10N2/c1-7(2,6-9)4-3-5-8/h3-4H2,1-2H3 .Physical And Chemical Properties Analysis
2,2-Dimethylpentanedinitrile is a liquid at room temperature . It is stored at a temperature between 2-8°C .Aplicaciones Científicas De Investigación
Crystal Structure Characterization
3,3-Dimethylglutaronitrile has been characterized through X-ray crystallography, revealing its crystalline structure and providing insights into its molecular interactions. The compound crystallizes in the C2/c space group, showcasing distinct molecular positioning and interactions, which are crucial for understanding its chemical reactivity and properties (A. Héroux & F. Brisse, 1996).
Organic Synthesis
In organic synthesis, 2,2-Dimethylpentanedinitrile serves as a versatile intermediate. It has been utilized in the development of novel synthetic methodologies, including the four-component synthesis of polyfunctionalized 1,4‐Dihydropyridines, showcasing its role in facilitating complex chemical transformations (Melika Hadjebi et al., 2011).
Materials Science
In materials science, derivatives of 2,2-Dimethylpentanedinitrile have been explored for their potential in forming novel nanostructures. For example, single-crystal one-dimensional nanostructures of related compounds have been prepared, illustrating the compound's significance in nanotechnology and materials engineering (Xiujuan Zhang et al., 2007).
Safety and Hazards
Propiedades
IUPAC Name |
2,2-dimethylpentanedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-7(2,6-9)4-3-5-8/h3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTAGXUZOUXMDHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC#N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethylpentanedinitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

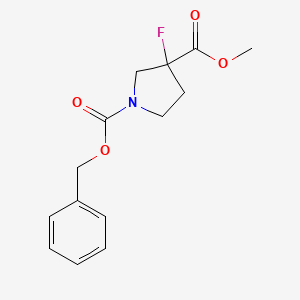

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide](/img/structure/B2881504.png)
![N-[1-(oxolan-3-yl)piperidin-4-yl]prop-2-enamide](/img/structure/B2881506.png)
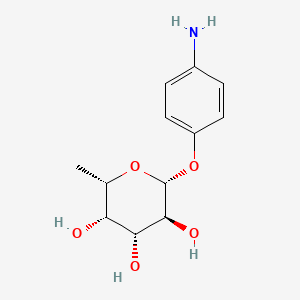
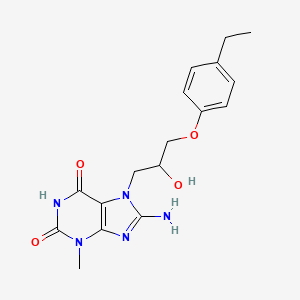
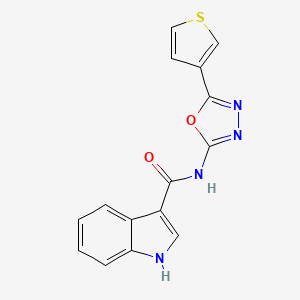
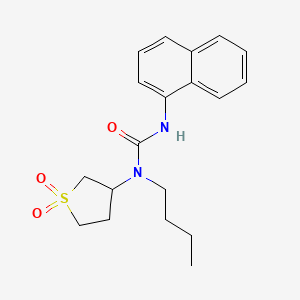
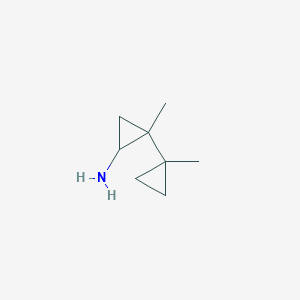

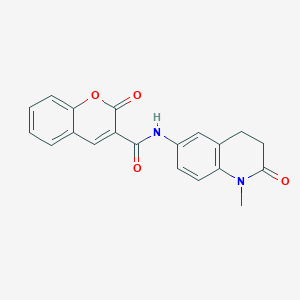
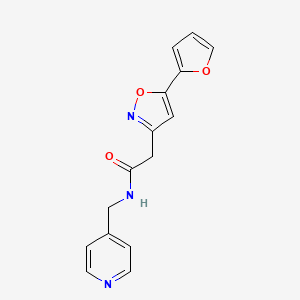
![2-(Benzo[d]oxazol-2-ylthio)-1-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)ethanone](/img/structure/B2881522.png)
